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1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol
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Overview
Description
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring with a hydroxyl group
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis of this compound typically involves the bromination of 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol followed by methoxylation.
Cyclopropanation: Another approach involves the cyclopropanation of 2-bromo-5-methoxybenzene using a suitable cyclopropanating agent such as diazomethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidation: 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO₄) for oxidation, lithium aluminium hydride (LiAlH₄) for reduction, and nucleophiles like sodium cyanide (NaCN) for substitution reactions are commonly used.
Major Products Formed: The major products include 1-(2-bromo-5-methoxyphenyl)cyclopropanone, 1-(2-hydroxy-5-methoxyphenyl)cyclopropan-1-ol, and various substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-ol is unique due to its combination of functional groups and structural features. Similar compounds include:
1-(2-Chloro-5-methoxyphenyl)cyclopropan-1-ol
1-(2-Bromo-4-methoxyphenyl)cyclopropan-1-ol
1-(2-Bromo-6-methoxyphenyl)cyclopropan-1-ol
These compounds differ in the position of the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11BrO2/c1-13-7-2-3-9(11)8(6-7)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
NXGGRBPVZLDZOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2(CC2)O |
Origin of Product |
United States |
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